molecular formula C23H25FN2O3 B1248179 1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole

1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole

Cat. No.: B1248179
M. Wt: 396.5 g/mol
InChI Key: HTGQJYKWNVPUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C23H25FN2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

IUPAC Name

1-[4-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]phenyl]-2-methylimidazole

InChI

InChI=1S/C23H25FN2O3/c1-17-25-9-10-26(17)21-5-3-18(4-6-21)16-29-22-14-19(13-20(24)15-22)23(27-2)7-11-28-12-8-23/h3-6,9-10,13-15H,7-8,11-12,16H2,1-2H3

InChI Key

HTGQJYKWNVPUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Synonyms

4-(5-fluoro-3-(4-(2-methyl-1H-imidazol-1-yl)benzyloxy)phenyl)-4-methoxy-3,4,5,6-tetrahydro-2H-pyran
CJ 12918
CJ-12918
CJ12918

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(5-fluoro-3-hydroxyphenyl)-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (1.4 g, 6.8 mmol), 4-(2-methylimidazol-1-yl)benzyl chloride hydrochloride (1.65 g, 6.8mmol) and potassium carbonate (7.2 g, 68 mmol) in dry DMF (10 ml) was stirred at 120° C. for 2 hours. The mixture was poured into water (100 ml) and extracted with ethyl acetate - benzene (300 ml, 2:1 v/v). The organic phase was washed with water (100 ml), brine (100 ml), dried (MgSO4) and evaporated. Purification of the residual yellow solids by column chromatograghy on silica gel (100 g) eluting with CH2Cl2 /methanol=10:1 and recrystallization from ethyl acetate-hexane gave 4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)benzyloxy]phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (1.0 g, 39%) as off-white solids.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
4-(2-methylimidazol-1-yl)benzyl chloride hydrochloride
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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